

IUPAC name for 1-Octanol, tBDMS derivative

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Compound of Interest

Compound Name: 1-Octanol, tBDMS

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An In-depth Technical Guide to (tert-Butyldimethylsilyloxy)octane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the tert-butyldimethylsilyl (tBDMS) derivative of 1-Octanol, a common intermediate in organic synthesis. It includes its chemical identity, physical properties, a detailed experimental protocol for its synthesis, and graphical representations of the synthetic workflow and reaction mechanism.

Compound Identification and Properties

The tBDMS derivative of 1-Octanol, formally known as (tert-Butyldimethylsilyloxy)octane, is a silyl ether. Silyl ethers are widely used as protecting groups for alcohols in multi-step organic synthesis due to their ease of formation and selective cleavage under specific conditions. The bulky tert-butyldimethylsilyl group provides significant steric hindrance, making the resulting silyl ether stable to a wide range of reagents and reaction conditions that would otherwise affect a free hydroxyl group.

IUPAC Name: tert-Butyl(dimethyl)(octyloxy)silane[1]

Other Names: 1-Octanol, tert-butyldimethylsilyl ether; **1-Octanol, tBDMS derivative**[1]

Quantitative Data Summary

The following table summarizes key quantitative data for (tert-Butyldimethylsilyloxy)octane and its parent compounds.

Property	(tert-Butyldimethylsilyloxy)octane	1-Octanol	tert-Butyldimethylsilyl chloride (TBDMSCl)
IUPAC Name	tert-Butyl(dimethyl)(octyloxy)silane	octan-1-ol[2]	tert-Butyl(chloro)di(methyl)silane[3]
Molecular Formula	C ₁₄ H ₃₂ OSi[1]	C ₈ H ₁₈ O[2]	C ₆ H ₁₅ ClSi[3]
Molecular Weight	244.49 g/mol [1]	130.23 g/mol	150.72 g/mol [3]
Appearance	Colorless liquid (typical)	Clear, colorless liquid[2]	White solid[3]
Melting Point	-	-15 °C	86-89 °C[3]
Boiling Point	-	195 °C	125 °C[4]
InChI	1S/C14H32OSi/c1-7-8-9-10-11-12-13-15-16(5,6)14(2,3)4/h7-13H2,1-6H3[1]	1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3[2]	1S/C6H15ClSi/c1-6(2,3)8(4,5)7/h1-5H3[3]

Experimental Protocol: Synthesis of (tert-Butyldimethylsilyloxy)octane

The following is a standard and reliable protocol for the silylation of 1-octanol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole as a base in dichloromethane (DCM) as the solvent. Imidazole acts as both a base to neutralize the HCl byproduct and as a catalyst.

Materials and Reagents:

- 1-Octanol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole

- Dichloromethane (DCM), anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography (if necessary)
- Standard laboratory glassware

Procedure:

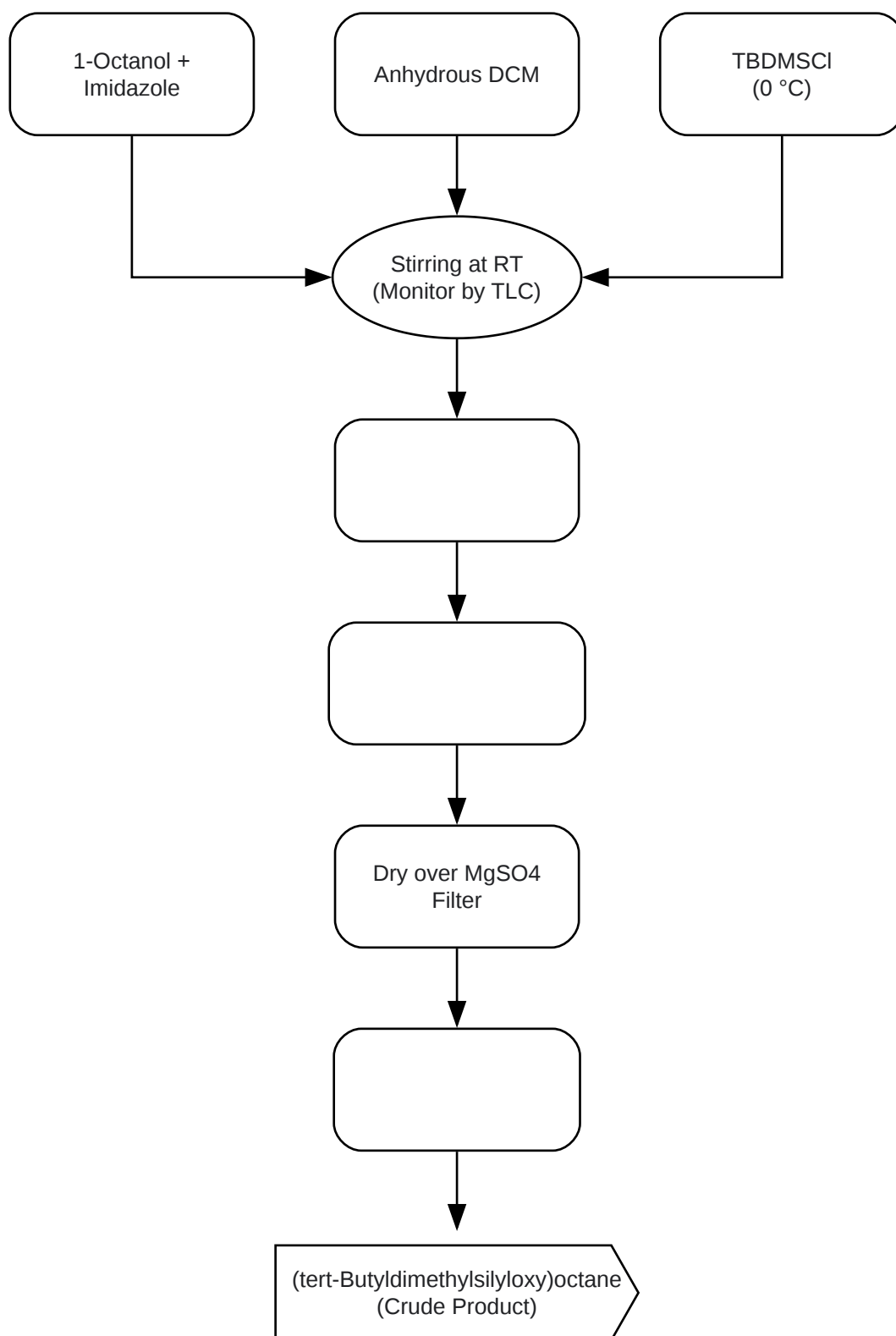
- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-octanol (1.0 eq.).
- **Dissolution:** Dissolve the 1-octanol in anhydrous dichloromethane (DCM).
- **Addition of Reagents:** Add imidazole (2.5 eq.) to the solution and stir until it dissolves. Cool the mixture to $0\text{ }^\circ\text{C}$ in an ice bath.
- **Silylation:** Slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq.) to the stirred solution. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- **Quenching:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with a saturated brine solution.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude (tert-butyldimethylsilyloxy)octane can be purified by flash column chromatography on silica gel if necessary, typically eluting with a mixture of hexane and ethyl acetate.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of (tert-butyldimethylsilyloxy)octane.

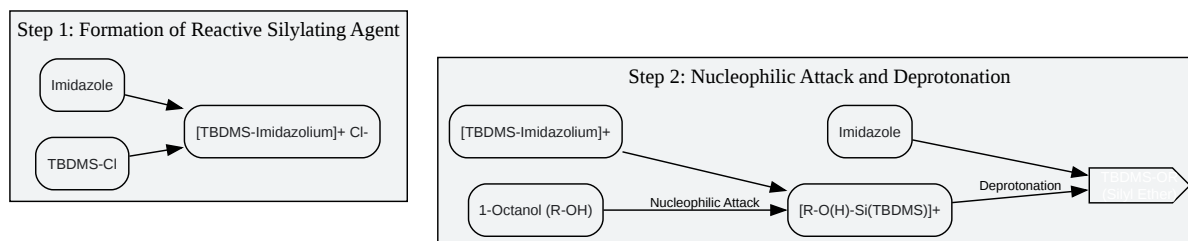


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Caption: Workflow for the synthesis of (tert-Butyldimethylsilyloxy)octane.

Reaction Mechanism

The diagram below outlines the generally accepted mechanism for the silylation of an alcohol using TBDMS-Cl and imidazole.



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Caption: Mechanism of alcohol silylation catalyzed by imidazole.

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